1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(2-fluorobenzyl)piperidine-4-carboxamide
Description
1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)-N-(2-fluorobenzyl)piperidine-4-carboxamide is a piperidine-carboxamide derivative featuring a pyrimidine core substituted with a thio-linked 2,5-dimethylphenyl group and a 2-fluorobenzyl amide side chain. The compound’s design likely targets enhanced binding affinity and metabolic stability via its sulfur-containing aromatic substituent and fluorinated benzyl group, which are common pharmacophores in drug discovery .
Properties
IUPAC Name |
1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4OS/c1-17-7-8-18(2)22(13-17)32-24-14-23(28-16-29-24)30-11-9-19(10-12-30)25(31)27-15-20-5-3-4-6-21(20)26/h3-8,13-14,16,19H,9-12,15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKNSDDGHONLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares key structural and physicochemical properties of the target compound with three closely related analogs from the evidence:
Key Observations :
The 2-fluorobenzyl group (target) vs. 4-fluorobenzyl () alters steric and electronic interactions. Ortho-substitution could reduce metabolic oxidation compared to para-substitution .
Electron-Withdrawing Groups :
- The trifluoromethyl group in ’s compound increases electronegativity and metabolic resistance but may reduce solubility compared to the target’s dimethylthio group .
Conformational Stability :
- highlights that substituents like methoxy and fluorophenyl groups influence molecular conformation via intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles (e.g., 12.8° twist in pyrimidine-phenyl groups) . The target compound’s thioether linkage may similarly affect ring planarity and intermolecular interactions.
Biological Activity: Pyrimidine derivatives with aminomethyl linkers () exhibit antibacterial and antifungal activity due to interactions with microbial enzymes . The target compound’s thioether group could modulate similar activity profiles.
Research Findings and Implications
- Synthetic Feasibility : Piperidine-carboxamide analogs (e.g., ) are typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling, suggesting viable routes for the target compound .
- Pharmacokinetic Predictions : The 2-fluorobenzyl group may enhance metabolic stability over 4-fluorobenzyl analogs, as ortho-substituents are less prone to oxidative degradation .
- Structure-Activity Relationships (SAR) :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
